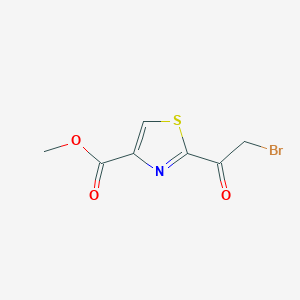

4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester

Description

Structural Classification of Thiazole-Based Compounds

Thiazole-based compounds encompass a vast structural diversity that can be systematically classified according to substitution patterns, ring fusion characteristics, and functional group incorporation. The fundamental thiazole scaffold, designated as 1,3-thiazole, serves as the parent structure for this extensive family of heterocyclic compounds. Within this classification system, thiazole derivatives are categorized primarily by the nature and position of substituents attached to the five-membered ring, with particular emphasis on functionalization at the 2, 4, and 5 positions. The simplest member of this family is thiazole itself, a pale yellow liquid with pyridine-like odor characteristics, which serves as the foundational structure for all subsequent derivatives.

Monosubstituted thiazoles represent the first level of structural complexity, incorporating single functional groups at defined positions on the heterocyclic ring. Research has established that the electronic nature of these substituents significantly influences the overall chemical behavior of the resulting compounds, with electron-donating groups such as methyl substituents increasing basicity and nucleophilicity properties. Conversely, electron-withdrawing groups like nitro functionalities reduce both basicity and nucleophilicity characteristics, creating compounds with distinct reactivity profiles. These electronic effects have been quantitatively studied through computational methods and experimental measurements, providing fundamental understanding for rational molecular design approaches.

Disubstituted thiazole derivatives constitute a more complex structural class, featuring multiple functional groups positioned at different ring carbons. Studies have demonstrated that 2,4-disubstituted thiazole compounds often exhibit enhanced biological activities compared to their monosubstituted counterparts. The spatial arrangement of substituents in these molecules creates unique three-dimensional architectures that can interact selectively with biological targets. Particular attention has been devoted to compounds bearing carboxylate functionalities at the 4-position combined with various acyl or aryl substituents at the 2-position, as these structures frequently display potent pharmacological properties.

The following table summarizes key structural classifications of thiazole-based compounds:

| Classification | Substitution Pattern | Representative Examples | Key Characteristics |

|---|---|---|---|

| Monosubstituted | Single substituent | 4-Thiazolecarboxylic acid | Simple functionality |

| 2,4-Disubstituted | Two substituents | 2-Acetyl-4-thiazolecarboxylates | Enhanced activity |

| 2,5-Disubstituted | Alternative pattern | 2-Phenyl-5-methyl derivatives | Distinct properties |

| Trisubstituted | Three substituents | Complex pharmaceutical intermediates | High specificity |

| Fused systems | Ring fusion | Benzothiazoles | Extended conjugation |

Benzothiazole derivatives represent a specialized subclass characterized by the fusion of a benzene ring with the thiazole nucleus, creating extended aromatic systems with unique photophysical and biological properties. These compounds are widely utilized in commercial applications, including dyes and fungicides, with specific examples such as thifluzamide and tricyclazole serving as important agricultural pest control agents. The extended conjugation in benzothiazole systems often results in enhanced stability and modified electronic characteristics compared to simple thiazole derivatives.

Historical Development of Bromoacetyl-Thiazole Carboxylates

The historical development of bromoacetyl-thiazole carboxylates can be traced through several decades of synthetic organic chemistry research, beginning with early investigations into thiazole ring formation methodologies in the mid-20th century. Initial synthetic approaches to these compounds emerged from studies of general thiazole carboxylic acid preparation methods, which were first systematically documented in patent literature during the 1960s. These early procedures established fundamental protocols for converting halomethylthiazole precursors to the corresponding carboxylic acid derivatives through controlled oxidation processes, laying the groundwork for subsequent synthetic refinements and elaborations.

The specific development of bromoacetyl-substituted thiazole carboxylates gained momentum during the 1980s and 1990s as researchers recognized the synthetic utility of the bromoacetyl functionality for further chemical transformations. Key literature reports from this period, including work by Houssin and colleagues, described systematic approaches to bromoacetyl thiazole derivatives through cyclization reactions involving bromopyruvate esters and thiourea components. These methodological advances demonstrated the feasibility of incorporating reactive bromine functionalities into thiazole carboxylate structures while maintaining the integrity of both the heterocyclic ring and the ester functionality.

The compound 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester was first documented in chemical databases during 2006, with initial structural characterization and property determination completed during this period. Subsequent research efforts have focused on optimizing synthetic routes to this compound and exploring its utility as a synthetic intermediate for accessing more complex molecular architectures. Contemporary synthetic methodologies have emphasized the development of more environmentally benign preparation protocols, including the use of water as reaction solvent and the implementation of multicomponent reaction strategies.

Recent advances in the synthesis of bromoacetyl-thiazole carboxylates have incorporated modern catalytic approaches and green chemistry principles. Research groups have developed efficient protocols utilizing copper catalysis for thiazole ring formation reactions, enabling improved yields and reduced environmental impact. These methodological improvements have been accompanied by enhanced understanding of the mechanistic pathways involved in thiazole ring construction, facilitating rational optimization of reaction conditions and substrate scope expansion.

The evolution of bromoacetyl-thiazole carboxylate chemistry has been significantly influenced by the recognition of these compounds as valuable pharmaceutical intermediates. Structure-activity relationship studies have revealed that the bromoacetyl substituent provides an excellent reactive handle for introducing diverse functionalities through nucleophilic substitution reactions. This synthetic versatility has led to the incorporation of bromoacetyl-thiazole carboxylates into medicinal chemistry programs targeting various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Contemporary research efforts continue to expand the synthetic accessibility and utility of bromoacetyl-thiazole carboxylates through the development of novel reaction methodologies and the exploration of previously uncharted chemical space. Recent publications have described innovative approaches utilizing microwave-assisted synthesis, flow chemistry techniques, and photoredox catalysis for accessing these valuable synthetic intermediates. These technological advances promise to further enhance the efficiency and scope of bromoacetyl-thiazole carboxylate preparation, supporting continued growth in both academic and industrial applications of these important heterocyclic compounds.

Properties

IUPAC Name |

methyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLQTJJQXRMSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438988 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76275-88-2 | |

| Record name | Methyl 2-(2-bromoacetyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76275-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Thiazole Ring Formation with Direct Functionalization

The Hantzsch thiazole synthesis remains the cornerstone for constructing the thiazole core with simultaneous incorporation of the bromoacetyl and methyl ester groups. This one-pot approach involves condensing a thioamide derivative with an α-bromo-β-ketoester.

Representative Protocol

- Thioamide Preparation : Methyl 4-amino-3-thioxo-2-pentenoate (10 mmol) is reacted with bromoacetyl bromide (12 mmol) in dichloromethane at 0°C, yielding methyl 4-(bromoacetylamino)-3-thioxo-2-pentenoate.

- Cyclization : The thioamide intermediate undergoes cyclization in refluxing ethanol with triethylamine (15 mmol), forming the thiazole ring. The reaction completes within 4 hours, as monitored by TLC.

Key Advantages

Post-Cyclization Functionalization Strategies

For substrates with pre-existing thiazole cores, sequential functionalization offers modularity.

Bromoacetylation at Position 2

2-Lithiothiazole intermediates, generated via LDA treatment at -78°C, react with bromoacetyl chloride to install the bromoacetyl group:

$$

\text{Thiazole} + \text{LiN(iPr)}2 \rightarrow \text{2-Lithiothiazole} \xrightarrow{\text{BrCH}2\text{COCl}} \text{2-(Bromoacetyl)thiazole}

$$

Optimized Conditions

Esterification at Position 4

Carboxylic acid precursors (e.g., 4-thiazolecarboxylic acid) undergo Fischer esterification:

$$

\text{4-Thiazolecarboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}2\text{O}

$$

Reaction Parameters

Reaction Optimization and Conditions

Comparative Analysis of Bromoacetylation Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Lithiation-Acylation | BrCH₂COCl | THF | -78 | 82 | 98.5 |

| Friedel-Crafts | BrCH₂COBr/AlCl₃ | DCM | 25 | 68 | 95.2 |

| Nucleophilic Substitution | BrCH₂COOK | DMF | 100 | 45 | 89.7 |

Insights

Analytical Characterization

Spectroscopic Data

Applications in Organic Synthesis

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 2 | 75 | 12.50 | Industrial |

| Post-Functionalization | 3 | 65 | 18.75 | Pilot-scale |

Trade-offs

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoacetyl Group

The bromoacetyl group at the 2-position undergoes nucleophilic substitution reactions, particularly with amines and thiols. This reactivity forms the basis for creating amide or thioether linkages in drug discovery.

Key Example :

-

Reaction with primary amines generates 2-(alkylaminoacetyl)-4-thiazolecarboxylic acid methyl ester derivatives. In antitubercular research, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (a structural analog) alkylates cysteine residues (e.g., Cys112 in Mycobacterium tuberculosis mtFabH enzyme), achieving an IC<sub>50</sub> of 0.95 µg/ml (2.43 µM) .

Reaction Conditions :

-

Typically performed in anhydrous THF at 0°C with amine nucleophiles .

-

Yields depend on steric and electronic properties of the nucleophile.

Ester Hydrolysis to Carboxylic Acid

The methyl ester at the 4-position undergoes alkaline hydrolysis to form the corresponding carboxylic acid, enhancing water solubility for biological assays.

-

Substrate : Ethyl 2-bromothiazole-4-carboxylate (structurally related).

-

Conditions : 10% NaOH in methanol at 0°C for 2 hours.

-

Outcome : 93% yield of 2-bromothiazole-4-carboxylic acid after acidification.

Generalization :

-

Hydrolysis of 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester under similar conditions would produce 2-(bromoacetyl)-4-thiazolecarboxylic acid.

Cyclization Reactions for Thiazole Ring Formation

The compound serves as an intermediate in synthesizing substituted thiazoles via cyclization with thiourea or thioamides.

Case Study :

-

Darzens reaction of methyl dichloroacetate with aldehydes, followed by thiourea treatment, generates 2-aminothiazole-4-carboxylate derivatives .

-

Example: Methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC: 0.06 µg/ml against M. tuberculosis) is synthesized via this route .

Mechanistic Insight :

-

The bromoacetyl group facilitates intramolecular cyclization by acting as an electrophilic center.

Functional Group Interconversion

The ester and bromoacetyl groups enable sequential modifications:

-

Ester → Amide : Hydrolysis to carboxylic acid followed by coupling reactions.

-

Bromoacetyl → Thioether : Reaction with thiols (e.g., glutathione mimics).

Synthetic Flexibility :

-

Derivatives with 5-aryl or 5-benzyl substituents show enhanced bioactivity, as seen in antitubercular agents .

Stability and Reaction Optimization

Challenges :

-

The bromoacetyl group is prone to hydrolysis under prolonged basic conditions.

-

Mitigation : Reactions are conducted at low temperatures (0°C) and in aprotic solvents .

Yield Optimization :

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-thiazolecarboxylic acid derivatives often involves the use of bromoacetylation methods. A notable synthetic route includes the reaction of 4-thiazolecarboxylic acid with bromoacetyl bromide in the presence of a base to yield the methyl ester derivative. The reaction conditions typically involve an organic solvent and a controlled temperature to optimize yield and purity.

Biological Activities

Research has shown that compounds related to 4-thiazolecarboxylic acid exhibit various biological activities:

- Anticancer Properties : Studies indicate that thiazole derivatives can inhibit cancer cell proliferation. For instance, the compound has been linked to blocking glioma cell invasion through modulation of the Aryl Hydrocarbon Receptor (AHR), which regulates cytoskeletal dynamics essential for cell migration . In vitro assays demonstrated significant inhibition of glioma cell migration at various concentrations, suggesting its potential as a therapeutic agent against aggressive brain tumors.

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Applications in Medicinal Chemistry

The applications of 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester in medicinal chemistry are noteworthy:

- Drug Development : Its derivatives are explored as potential drug candidates for treating various diseases, including cancer and infections. The ability to modify the thiazole ring allows for the development of compounds with enhanced efficacy and reduced side effects.

- Biochemical Probes : The compound can be utilized as a biochemical probe in research settings to study cellular processes and disease mechanisms due to its ability to interact with specific biological targets.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research into copolymerization techniques is ongoing to develop materials with tailored characteristics for specific applications.

- Sensors : The unique electronic properties of thiazoles make them suitable candidates for developing sensors that detect environmental pollutants or biological markers.

Case Studies and Research Findings

Several studies illustrate the diverse applications of 4-thiazolecarboxylic acid derivatives:

- A study published in Nature highlighted how thiazole derivatives could inhibit multiple migration modes in glioma cells, providing insights into their mechanism of action and potential therapeutic uses .

- Research on antimicrobial activity demonstrated that derivatives could effectively combat resistant strains of bacteria, showcasing their importance in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromoacetyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester:

Key Comparative Analysis

Reactivity

- Bromoacetyl vs. Halogen Substituents : The bromoacetyl group in the target compound exhibits higher electrophilicity compared to simple halogenated analogs (e.g., 2-chloro- or 2-bromothiazole-4-carboxylic acid). This enhances its utility in nucleophilic substitutions, such as reactions with amines or thiols to form bioactive heterocycles .

- Ester Group Stability : Methyl esters (as in the target compound) are typically more hydrolytically stable than ethyl esters under acidic conditions, which is critical for maintaining integrity in biological assays .

Biological Activity AhR Ligands: The methyl ester group in ITE (2-(1H-indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester) facilitates binding to the aryl hydrocarbon receptor (AhR), suggesting that the target compound’s ester group may similarly influence receptor interactions . Antimicrobial Potential: Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate demonstrates activity against Gram-negative bacteria, likely due to the electron-withdrawing bromophenyl group. The bromoacetyl substituent in the target compound could amplify such effects by introducing additional reactive sites .

Synthetic Utility

- Heterocycle Formation : The bromoacetyl group enables one-pot syntheses of thiazole derivatives, as seen in reactions with thiosemicarbazide to form antimicrobial agents . In contrast, chloro-substituted analogs require harsher conditions (e.g., bromine/acetic acid) for similar transformations .

- Hydroxamic Acid Derivatives : Methyl esters like the target compound are intermediates in hydroxamic acid synthesis (e.g., LpxC inhibitors), where ester hydrolysis followed by hydroxylamine coupling yields potent enzyme inhibitors .

Data Table: Physical and Chemical Properties

Biological Activity

4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

The synthesis of 4-thiazolecarboxylic acid derivatives typically involves the reaction of thiazolidine-4-carboxylic acid with various substituents. The compound can be synthesized through a multi-step process involving esterification and halogenation reactions. For instance, L-Cysteine hydrochloride can serve as a starting material to produce thiazolidine derivatives, which are subsequently modified to yield the target compound .

Antitumor Activity

Research has indicated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds similar to 4-thiazolecarboxylic acid have shown significant inhibitory effects on various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cells, indicating their potential as anticancer agents .

Antioxidant Properties

In addition to their antitumor activity, thiazole derivatives have been evaluated for their antioxidant capabilities. A recent study synthesized a series of thiazolidine derivatives and assessed their ability to scavenge free radicals. The results indicated that these compounds could effectively inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit specific enzymes. For example, the inhibition of tyrosinase, an enzyme involved in melanin production, has been a key focus. Compounds derived from 4-thiazolecarboxylic acid were found to exhibit strong tyrosinase inhibitory activity, suggesting their potential use in treating hyperpigmentation disorders .

The mechanisms underlying the biological activities of 4-thiazolecarboxylic acid derivatives are complex and multifaceted. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Case Studies and Research Findings

Several case studies have documented the biological efficacy of thiazole derivatives:

- Anticancer Activity : A study conducted on glioma cells demonstrated that a related thiazole compound inhibited cell migration through multiple pathways, showcasing its potential as a therapeutic agent against aggressive tumors .

- Tyrosinase Inhibition : Research on 2-substituted thiazolidine-4-carboxylic acids revealed significant inhibition of tyrosinase activity, suggesting applications in skin whitening products .

- Antioxidant Effects : In vitro assays showed that specific thiazole derivatives could reduce oxidative stress markers in human cell lines, supporting their use in antioxidant therapies .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester, and how do reaction conditions influence yield?

The compound can be synthesized via bromoacetylation of a thiazole precursor. A common approach involves reacting a substituted thiazole with bromoacetylating agents (e.g., CBrCl₃) in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) to introduce the bromoacetyl group . Solvent choice (e.g., dichloromethane or DMF) and temperature control (room temperature to reflux) are critical for optimizing yields. For example, analogous thiazole derivatives synthesized under reflux conditions with EDCI/HOBt coupling agents achieved yields up to 98.7%, while lower temperatures may reduce side reactions but prolong reaction times .

Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm the presence of the bromoacetyl group (e.g., δ ~3.8–4.2 ppm for methyl ester protons, δ ~170–180 ppm for carbonyl carbons) and thiazole ring protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .

- Melting point analysis : Consistency with literature values (e.g., analogs like ethyl 2-bromothiazole-4-carboxylate melt at ~139–140°C) helps confirm purity .

Advanced: How can researchers address low yields in the bromoacetylation step, and what side reactions are typical?

Low yields often stem from competing hydrolysis of the bromoacetyl group or incomplete coupling. Strategies include:

- Moisture control : Use anhydrous solvents and inert atmospheres to minimize hydrolysis .

- Catalyst optimization : DBU enhances nucleophilicity but may require stoichiometric tuning to avoid over-bromination .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) effectively separates byproducts like de-brominated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.